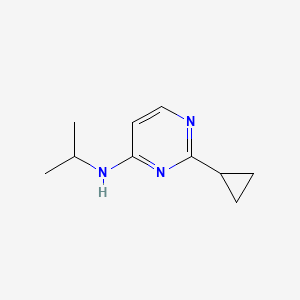

2-cyclopropyl-N-isopropylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

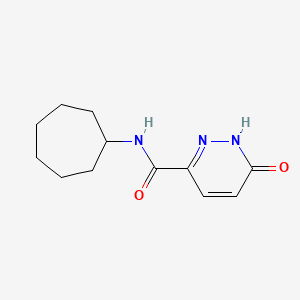

2-cyclopropyl-N-isopropylpyrimidin-4-amine is a pyrimidine analog. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of this compound is C10H15N3.

Chemical Reactions Analysis

While specific chemical reactions involving 2-cyclopropyl-N-isopropylpyrimidin-4-amine are not detailed in the search results, pyrimidines are known to exhibit a range of reactions . They can participate in various chemical processes, including protonation, alkylation, acylation, and condensation with carbonyls .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research on the crystal structure of cyprodinil, a compound closely related to 2-cyclopropyl-N-isopropylpyrimidin-4-amine, reveals its potential in understanding the structural basis for its fungicidal activity. The study by Jeon et al. (2015) examines the dihedral angles between the planes of the central pyrimidine ring and the cyclopropane ring system, highlighting weak π–π interactions that connect dimers into chains, which may be crucial for its biological activity (Youngeun Jeon, Gihaeng Kang, Seonghwa Cho, & Tae Ho Kim, 2015).

Synthetic Methodologies

Several studies focus on the development of new synthetic methodologies using pyrimidine derivatives. For instance, Guo et al. (2018) describe a visible light-promoted tandem annulation process for the synthesis of 2-iminothiazolidin-4-ones, demonstrating a broad substrate scope and excellent functional group tolerance. This method could potentially apply to pharmaceutical industry applications, showcasing the versatility of pyrimidine-based compounds in organic synthesis (W. Guo, Mingming Zhao, et al., 2018).

Materials Science

In materials science, Fang et al. (2000) report the successful preparation of wholly aromatic hyperbranched polyimides using a pyrimidine derivative, highlighting their potential for gas separation applications. The synthesis involves condensation polymerization, offering insights into the design of new materials with specific industrial applications (Jianhua Fang, H. Kita, & K. Okamoto, 2000).

Organic Synthesis and Catalysis

Research on copper-catalyzed Chan-Lam cyclopropylation presents a novel method for the functionalization of phenols and azaheterocycles, indicating the utility of cyclopropyl compounds in the synthesis of molecules with potential medicinal applications. Derosa et al. (2018) highlight a scalable and operationally convenient method, underlining the strategic importance of cyclopropyl derivatives in organic synthesis (J. Derosa, Miriam L. O'Duill, et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyclopropyl-N-propan-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-7(2)12-9-5-6-11-10(13-9)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOQQPGVEMJPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC=C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2684918.png)

![N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride](/img/structure/B2684924.png)

![N-(2-ethoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2684925.png)

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2684927.png)

![4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile](/img/structure/B2684929.png)

![2-Chloro-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethan-1-one](/img/structure/B2684930.png)

![Methyl 4-({[3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazol-5-yl]sulfonyl}amino)benzoate](/img/structure/B2684940.png)

![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2684941.png)